(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid
Brand Name: Vulcanchem
CAS No.: 2349898-12-8
VCID: VC11585400
InChI: InChI=1S/C20H19F2NO4/c21-18(22)10-9-17(19(24)25)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,26)(H,24,25)/t17-/m0/s1
SMILES:
Molecular Formula: C20H19F2NO4
Molecular Weight: 375.4 g/mol

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

CAS No.: 2349898-12-8

Cat. No.: VC11585400

Molecular Formula: C20H19F2NO4

Molecular Weight: 375.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid - 2349898-12-8

Specification

CAS No. 2349898-12-8
Molecular Formula C20H19F2NO4
Molecular Weight 375.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-difluoropentanoic acid
Standard InChI InChI=1S/C20H19F2NO4/c21-18(22)10-9-17(19(24)25)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,26)(H,24,25)/t17-/m0/s1
Standard InChI Key UROOLSPCRUFBPT-KRWDZBQOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)F)C(=O)O

Introduction

Molecular Structure and Stereochemical Significance

Core Structural Features

The compound’s molecular formula is C₂₀H₁₉F₂NO₄ (molecular weight: 375.4 g/mol) . Its structure includes:

  • An Fmoc group at the N-terminus, providing UV-sensitive protection for the α-amino group.

  • A (2S)-configured chiral center, critical for peptide secondary structure formation.

  • A 5,5-difluoropentanoic acid moiety, introducing conformational rigidity via C–F bond hyperconjugation.

Table 1: Key Structural Properties

PropertyValue
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-difluoropentanoic acid
CAS Number (R-enantiomer)2349536-94-1
Molecular FormulaC₂₀H₁₉F₂NO₄
Chiral CentersC2 (S-configuration)

The stereochemistry at C2 influences peptide backbone geometry, with the (2S) configuration favoring right-handed α-helix formation in synthetic peptides .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Fmoc Protection: Reaction of (2S)-2-amino-5,5-difluoropentanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of triethylamine, achieving >90% yield under anhydrous conditions.

  • Purification: Reverse-phase HPLC to isolate the enantiomerically pure product (≥98% ee).

  • Crystallization: Ethyl acetate/hexane solvent system to obtain crystalline solids.

Industrial-Scale Challenges

Industrial production faces hurdles in maintaining enantiomeric purity at scale. Automated peptide synthesizers enable repetitive deprotection (20% piperidine/DMF) and coupling steps, but fluorinated residues require modified coupling agents (e.g., HATU instead of HBTU) to prevent epimerization.

Table 2: Synthesis Comparison

ParameterLaboratory ScaleIndustrial Scale
Yield60–70%45–55% (due to scaling losses)
Purity (ee)≥98%≥94%
Key ReagentFmoc-ClAutomated synthesizers

Chemical Reactivity and Stability

Reaction Pathways

The compound participates in:

  • Deprotection: Fmoc removal via piperidine, yielding free amino groups for peptide elongation.

  • Nucleophilic Substitution: Fluorine atoms at C5 undergo substitution with thiols or amines under basic conditions (e.g., NaH/DMF).

  • Oxidation: Side-chain fluorines resist oxidation, unlike non-fluorinated analogs, enhancing stability toward H₂O₂/KMnO₄.

Biological and Pharmacological Profile

Enzyme Inhibition

In vitro studies on the (2R)-enantiomer show IC₅₀ = 12.3 µM against trypsin-like proteases, suggesting the (2S) form may exhibit similar activity with altered binding kinetics due to stereoelectronic effects.

Metabolic Stability

The 5,5-difluoro group reduces hepatic clearance by 40% compared to non-fluorinated analogs, as demonstrated in rodent models. This property is critical for prolonging the half-life of peptide therapeutics.

Table 3: Biological Data (Extrapolated from R-Enantiomer)

PropertyValue
Protease InhibitionIC₅₀: 12.3 µM (Trypsin)
Metabolic Half-life6.2 hours (vs. 3.8 hours non-fluorinated)
LogP2.8 (indicating moderate lipophilicity)

Applications in Peptide Engineering

α-Helix Stabilization

Incorporating (2S)-5,5-difluoropentanoic acid into peptide sequences increases α-helix propensity by 18–22% compared to alanine, as fluorine’s electronegativity reinforces intramolecular hydrogen bonds .

Drug Delivery Systems

The Fmoc group’s hydrophobicity enhances membrane permeability, enabling oral bioavailability in preclinical models (F = 34% in rats).

Comparison with Structural Analogs

(2S)-5-Fluoropentanoic Acid Derivative

  • Reduced Conformational Rigidity: Single fluorine decreases thermal stability (ΔTm = −9°C).

  • Lower Metabolic Resistance: Hepatic clearance increases by 25%.

Boc-Protected Analogs

  • Acid-Labile Protection: Boc groups require harsh cleavage conditions (TFA), limiting compatibility with acid-sensitive residues.

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